![molecular formula C17H20ClN3O4 B4758349 ethyl 6-(4-chlorophenyl)-2-(4-morpholinyl)-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4758349.png)
ethyl 6-(4-chlorophenyl)-2-(4-morpholinyl)-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
Description
Synthesis Analysis
The compound under discussion belongs to a class of chemicals known for their complex synthesis processes. A notable synthesis involves a Biginelli reaction, which is a multicomponent chemical reaction used to generate dihydropyrimidine derivatives. This method was utilized to synthesize a structurally related compound, demonstrating the versatility and efficiency of the Biginelli reaction in constructing pyrimidine cores with diverse substitutions (Hery Suwito et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through techniques such as single-crystal X-ray diffraction. These studies reveal intricate details about the spatial arrangement of atoms, bond lengths, angles, and overall geometry of the molecule. For instance, Hu Yang (2009) detailed the crystal structure of a closely related compound, providing insights into its monoclinic space group and molecular dimensions, which are crucial for understanding the compound’s reactivity and interactions (Hu Yang, 2009).
Chemical Reactions and Properties
The compound exhibits a range of chemical behaviors, including reactivity towards nucleophilic substitution and the potential for forming various derivatives through functionalization. El‐Sayed et al. (2021) demonstrated the facile synthesis of new pyrano[2,3-d]pyrimidine derivatives starting from a structurally similar compound, showcasing its versatility in synthesizing heterocyclic compounds with potential biological activities (H. El‐Sayed et al., 2021).
Physical Properties Analysis
The physical properties, including density, viscosity, and ultrasonic properties, of related pyrimidine derivatives have been studied extensively. These properties are influenced by the molecular structure and can affect the compound's solubility, stability, and application potential. Bajaj and Tekade (2014) investigated the acoustical properties of substituted pyrimidines, providing valuable information on their interaction with solvents and the resulting molecular dynamics (S. Bajaj & P. Tekade, 2014).
properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4/c1-2-25-16(23)13-14(11-3-5-12(18)6-4-11)19-17(20-15(13)22)21-7-9-24-10-8-21/h3-6,13-14H,2,7-10H2,1H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCUKSDDWCYLSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCOCC2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-chlorophenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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